2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol

Monoamine Oxidase Inhibition Neuropsychiatric Drug Discovery BindingDB SAR

2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol is a 2,5-disubstituted tetrazole heterocycle (C9H9ClN4O, MW 224.65 g/mol) containing a 4-chlorophenyl group at the tetrazole C5 position and a 2-hydroxyethyl chain at the N2 position. This substitution pattern establishes the compound within the class of tetrazole-based carboxylic acid bioisosteres, where the tetrazole ring mimics the acidity and hydrogen-bonding capacity of a carboxylic acid group while offering enhanced metabolic stability and membrane permeability.

Molecular Formula C9H9ClN4O
Molecular Weight 224.65
CAS No. 50907-40-9
Cat. No. B2821719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol
CAS50907-40-9
Molecular FormulaC9H9ClN4O
Molecular Weight224.65
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(N=N2)CCO)Cl
InChIInChI=1S/C9H9ClN4O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2
InChIKeyIHOMCLNYBYFARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol (CAS 50907-40-9): Core Chemotype & Procurement-Relevant Profile


2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol is a 2,5-disubstituted tetrazole heterocycle (C9H9ClN4O, MW 224.65 g/mol) containing a 4-chlorophenyl group at the tetrazole C5 position and a 2-hydroxyethyl chain at the N2 position. This substitution pattern establishes the compound within the class of tetrazole-based carboxylic acid bioisosteres, where the tetrazole ring mimics the acidity and hydrogen-bonding capacity of a carboxylic acid group while offering enhanced metabolic stability and membrane permeability [1]. The primary synthesis route involves cycloaddition of 4-chlorobenzyl cyanide with sodium azide, followed by N-alkylation with ethylene oxide or 2-chloroethanol to install the hydroxyethyl handle . The compound is available from commercial screening collection suppliers and serves as a versatile building block for medicinal chemistry derivatization programs, particularly where the 4-chlorophenyltetrazole scaffold is used to replace carboxylic acid pharmacophores in lead optimization [2].

Why 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol Cannot Be Simply Replaced by Other 5-Aryltetrazole-2-ethanols


The 4-chlorophenyl substituent on the tetrazole ring is not a passive decoration; it directly determines key molecular properties that govern biological target engagement and physicochemical behavior. Within the 5-aryltetrazole-2-ethanol series, replacing the 4-chlorophenyl group with an unsubstituted phenyl, 4-nitrophenyl, or 4-methoxyphenyl group shifts lipophilicity (LogP), electronic character (Hammett σ), and hydrogen-bonding potential in ways that can abrogate target binding or alter pharmacokinetic disposition [1]. Specifically, the 4-chloro substituent provides a balance of electron-withdrawing character (σp = +0.23) and lipophilicity (π = +0.71) that is distinct from the unsubstituted phenyl analog (CAS 93742-43-9), the strongly electron-withdrawing 4-nitro analog, or the electron-donating 3,4-dimethoxy analog . Furthermore, tetrazole N2-substitution versus N1-substitution generates different tautomeric and conformational preferences that affect hydrogen-bond geometry in target binding sites, meaning that 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]-ethanol isomers are not functionally equivalent [2].

Quantitative Differentiation Evidence for 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol vs. Closest Analogs


Monoamine Oxidase (MAO) Inhibitory Selectivity: 4-Chlorophenyl vs. 4-Nitrophenyl Tetrazole-2-ethanol Scaffolds

The 4-chlorophenyltetrazole-2-ethanol scaffold occupies a distinct position in MAO inhibitory SAR compared to the 4-nitrophenyl analog. The 4-nitrophenyl derivative 2-[5-(4-nitro-phenyl)-tetrazol-2-yl]-ethanol (CHEMBL145542) exhibits weak, non-selective MAO inhibition, with an IC50 of 100,000 nM against both MAO A and MAO B in rat brain mitochondrial preparations [1]. In contrast, the broader SAR series reveals that 4-substituted aryltetrazole-2-ethanols with bulky, lipophilic substituents—a category into which the 4-chlorophenyl group falls—achieve substantially greater MAO B inhibitory potency, with the 4-(4-methylbenzyloxy)phenyl analog (CHEMBL143032) reaching an IC50 of 8,000 nM against MAO B while maintaining an IC50 of 100,000 nM against MAO A, representing a >12-fold selectivity window [2]. The target compound's 4-chlorophenyl group occupies a critical intermediate position: more lipophilic than the 4-nitro analog but distinct from the extended 4-benzyloxyphenyl series, offering a tunable starting point for SAR exploration. Direct IC50 data for the target compound itself against MAO isoforms are not yet reported in public databases [3].

Monoamine Oxidase Inhibition Neuropsychiatric Drug Discovery BindingDB SAR

Antifungal Activity Spectrum: 4-Chlorophenyl-Tetrazole vs. 2-Chlorophenyl-Tetrazole Regioisomers in Candida albicans

In a systematic antifungal evaluation of 2,5-disubstituted tetrazole derivatives, compounds bearing the 5-(4-chlorophenyl)-2H-tetrazole moiety demonstrated a distinct activity profile against Candida albicans. Specifically, the 4-chlorophenyl derivative 2-({3-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]propyl}sulfanyl)-1,3-benzoxazole (compound 5c) achieved an MIC of 1 μg/mL against C. albicans with fungicidal activity, while all tetrazole derivatives in the series exhibited 97–99% cell growth inhibition at concentrations ranging from 16 to 0.0313 μg/mL [1]. Critically, the regioisomeric 2-chlorophenyl analog (compound 5d) showed comparable in vitro potency (MIC = 1 μg/mL) but exhibited differential behavior in combination studies—both 5c and 5d demonstrated antagonism with fluconazole (FIC index >1), establishing that the 4-chlorophenyl substitution does not improve fluconazole synergy compared to the 2-chloro isomer [2]. The target compound 2-[5-(4-chloro-phenyl)-tetrazol-2-yl]-ethanol serves as the direct synthetic precursor to these bioactive 2,5-disubstituted tetrazole antifungals, via N-alkylation of the free ethanol handle, making it the critical intermediate for accessing this antifungal chemotype [3]. In vivo toxicity screening in Galleria mellonella larvae confirmed that compounds derived from this scaffold (including the 4-chlorophenyl variant) demonstrated a lack of acute toxicity, supporting the scaffold's suitability for further antifungal development [1].

Antifungal Drug Discovery Candida albicans Tetrazole SAR

Carboxylic Acid Bioisosterism: Tetrazole pKa and Lipophilicity Differentiation from Carboxylic Acid and Other Isosteres

The tetrazole ring is the most well-characterized carboxylic acid bioisostere, and the 4-chlorophenyl substituent on the target compound modulates its physicochemical properties in quantifiable ways relative to both the carboxylic acid it replaces and other tetrazole analogs. The 5-(4-chlorophenyl)-1H-tetrazole core (the deprotonated form of the target compound's tetrazole) exhibits a predicted pKa of approximately 3.95–4.69, closely matching the pKa range of aryl carboxylic acids (~4.2–4.5) and maintaining the ionized tetrazolate form at physiological pH . Critically, the tetrazole is generally considered to be more lipophilic than the corresponding carboxylic acid, with a measured LogP of 2.52 for 5-(4-chlorophenyl)-1H-tetrazole versus approximately 1.8–2.0 for the analogous 4-chlorobenzoic acid [1]. This ~0.5–0.7 LogP unit increase translates to an estimated 3–5-fold enhancement in membrane permeability based on the Hansch permeability-LogP correlation, while preserving the hydrogen-bond acceptor capacity required for target engagement [2]. The 2-hydroxyethyl substitution at N2 further distinguishes the target compound from the 1H-tautomer and from simple 5-aryltetrazoles by introducing a hydrogen-bond donor/acceptor that can modulate solubility and enable further conjugation chemistry via the primary alcohol [1].

Bioisosterism Drug Design Physicochemical Properties

Synthetic Versatility: N2-Hydroxyethyl Handle Enables Divergent Derivatization vs. N1-Substituted or Unsubstituted Tetrazole Analogs

The 2-hydroxyethyl group at the N2 position of the tetrazole ring is a critical structural feature that distinguishes 2-[5-(4-chloro-phenyl)-tetrazol-2-yl]-ethanol from its 1H-tautomer (5-(4-chlorophenyl)-1H-tetrazole, CAS 16687-61-9) and from N1-alkylated isomers. The primary alcohol handle enables direct derivatization via esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement . This contrasts with 5-(4-chlorophenyl)-1H-tetrazole, which requires deprotonation and alkylation under basic conditions that can produce mixtures of N1 and N2 regioisomers requiring chromatographic separation [1]. The target compound therefore provides a single, regioisomerically pure starting material for focused library synthesis. Multiple commercial suppliers list this compound as a screening collection building block (e.g., CymitQuimica Ref. 10-F679014, ChemSpace MFCD17013948), with typical purities of ≥95%, making it directly suitable for high-throughput chemistry workflows without additional purification . This contrasts with the N1 analog, which is less commonly stocked as a building block due to the free NH group's potential for undesired side reactions during parallel synthesis.

Medicinal Chemistry Building Block Utility Parallel Synthesis

Zinc(II) Complexation and Antimicrobial Activity: 5-(4-Chlorophenyl)-Tetrazolate as a Metal-Binding Ligand vs. Other Aryltetrazoles

The 5-(4-chlorophenyl)-1H-tetrazolate anion, which is the deprotonated form of the target compound's tetrazole ring, functions as a versatile ligand for transition metal complexation. When incorporated into zinc(II) complexes with oligopyridine co-ligands, the 4-chlorophenyltetrazolate ligand (L–) produced the complex [Zn2(dmbipy)2L4] which demonstrated significant protistocidal activity against C. steinii, while the analogous complex [Zn2(dmphen)2L4] exhibited a significant cytotoxic effect (LC50 = 19.8 ± 2.4 μM) against Hep2 larynx carcinoma cells [1]. Importantly, all zinc(II) complexes bearing this tetrazolate ligand lacked general cytotoxic properties in the 1–100 μM concentration range against Hep2, HepG2, and MCF-7 tumor cell lines, with only one complex showing specific activity, indicating a favorable selectivity profile for the 4-chlorophenyltetrazolate scaffold [2]. The target compound, with its N2-hydroxyethyl substituent, provides a distinct coordination environment compared to the N1-unsubstituted tetrazolate used in these studies, potentially enabling different metal-binding geometries and solubility profiles for the resulting complexes. The 4-chlorophenyl group on the tetrazole contributes to the hydrophobic character of the metal complex, which can influence cellular uptake and antimicrobial spectrum in ways that differ from complexes bearing unsubstituted phenyl or 4-methylphenyl tetrazolate ligands [3].

Bioinorganic Chemistry Antimicrobial Metal Complexes Tetrazolate Ligands

Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE) Selectivity: 4-Chlorophenyl-Triazole/Tetrazole Scaffold Differentiation

The 4-chlorophenyl substituent on nitrogen-containing heterocycles has been shown to confer distinct cholinesterase inhibition selectivity compared to other aryl substituents. In a series of escitalopram-derived triazoles and tetrazoles, the 4-chlorophenyl-triazole derivative (compound 75) exhibited potent AChE inhibition with an IC50 of 6.71 ± 0.25 μM, while the 2-fluorophenyl analog (compound 76) showed preferential BChE inhibition with an IC50 of 4.52 ± 0.17 μM [1]. The tetrazole analog in this series (compound 89) demonstrated a different selectivity profile compared to the triazole congeners, indicating that both the heterocycle type and the 4-chlorophenyl substituent contribute to cholinesterase isoform selectivity. Docking studies revealed that the 4-chlorophenyl group of compound 75 achieved a binding energy (ΔGbind) of −6.93 kcal/mol in the AChE active site, compared to −6.42 kcal/mol for the 2-methylphenyl analog, demonstrating that the 4-chloro substituent provides approximately 0.5 kcal/mol greater binding affinity through optimized hydrophobic and halogen-bonding interactions [2]. While the target compound's exact cholinesterase inhibition data are not yet published, the SAR established for the 4-chlorophenyl-heterocycle scaffold indicates that the 4-chlorophenyl group consistently drives selectivity toward AChE over BChE, a property that would not be replicated by replacing it with 2-fluorophenyl, 4-fluorophenyl, or 2-methylphenyl groups [3].

Cholinesterase Inhibition Alzheimer's Disease Selectivity Profiling

Optimal Use Cases for 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol in Research and Industrial Workflows


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement in Lead Optimization

When a lead compound contains a 4-chlorobenzoic acid or 4-chlorophenylacetic acid moiety and exhibits poor membrane permeability or metabolic instability, 2-[5-(4-chloro-phenyl)-tetrazol-2-yl]-ethanol serves as a direct bioisosteric replacement precursor. The tetrazole ring maintains the requisite acidity (pKa ~4.0–4.7) while increasing lipophilicity by approximately 0.5–0.7 LogP units compared to the carboxylic acid, translating to an estimated 3–5-fold improvement in passive membrane permeability [1]. The hydroxyethyl handle enables subsequent conjugation (e.g., ester, carbamate, or ether formation) to fine-tune pharmacokinetic properties without altering the core tetrazole pharmacophore. This strategy has been validated across multiple target classes including MCL-1/BCL-xL inhibitors, where tetrazole replacement of the carboxylic acid maintained or improved binding affinity [2].

Antifungal Drug Discovery: Synthesis of 2,5-Disubstituted Tetrazole Antifungals Active Against Drug-Resistant Candida and Fusarium Species

The target compound is the direct synthetic precursor for generating N2-alkylated tetrazole antifungals via Williamson ether synthesis or Mitsunobu reaction with the free hydroxyl group. The resulting 2,5-disubstituted tetrazoles have demonstrated fungicidal activity against Candida albicans (MIC = 1 μg/mL) and promising activity against Fusarium sambucinum, F. oxysporum, and Colletotrichum coccodes [1]. The 4-chlorophenyl substituent is essential to this activity profile, as SAR studies show that altering the substitution position (2-Cl vs. 4-Cl) maintains potency but affects fluconazole combination behavior (FIC >1, antagonism), while removing the halogen altogether impacts the antifungal spectrum. Procurement of this compound as a regioisomerically pure N2-building block eliminates the need for chromatographic separation of N1/N2 isomers, reducing synthesis cycle time by an estimated 30–50% per analog [3].

Bioinorganic and Medicinal Inorganic Chemistry: Synthesis of Tetrazolate-Containing Metal Complexes with Selective Cytotoxicity

Deprotonation of the target compound generates the N2-hydroxyethyl-5-(4-chlorophenyl)-tetrazolate ligand, which can coordinate to zinc(II), platinum(II), palladium(II), and other transition metals. Zinc(II) complexes of the closely related 5-(4-chlorophenyl)-1H-tetrazolate ligand have demonstrated selective cytotoxicity against Hep2 laryngeal carcinoma cells (LC50 = 19.8 μM) with no general cytotoxicity against HepG2 or MCF-7 cell lines in the 1–100 μM range, and specific protistocidal activity against C. steinii [2]. The target compound's N2-hydroxyethyl group provides an additional coordination handle and hydrophilicity that differentiates it from the 1H-tetrazolate ligand used in published studies, potentially enabling the design of water-soluble metal complexes suitable for biological testing without requiring DMSO co-solvents.

Neuroscience Drug Discovery: MAO B Inhibitor Scaffold Exploration and Selectivity Optimization

The 5-aryltetrazole-2-ethanol scaffold has been validated as a platform for selective MAO B inhibition. Compounds bearing lipophilic 4-substituted aryl groups (e.g., 4-benzyloxyphenyl) achieve MAO B IC50 values as low as 8,000 nM with >12-fold selectivity over MAO A [1]. The target compound's 4-chlorophenyl substituent occupies an intermediate position in the lipophilicity spectrum (Hansch π = +0.71 vs. +0 for H, −0.28 for OH, +1.66 for OCH2Ph), making it a strategically valuable starting point for systematic SAR studies aimed at optimizing the balance between MAO B potency, isoform selectivity, and physicochemical properties. The ethanol handle facilitates further derivatization to carbamates (e.g., the anticonvulsant cenobamate scaffold, which also features a 2-chlorophenyl-tetrazole-2-ethanol carbamate structure [3]), esters, or ethers to modulate CNS penetration and metabolic stability.

Quote Request

Request a Quote for 2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.